2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
2-(diphenylphosphorylmethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O5PS/c1-19-12-14-22(15-13-19)29(24,25)27-17-16-26-18-28(23,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANKMLZFJAUILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2-((Diphenylphosphoryl)methoxy)ethanol
The alcohol intermediate, 2-((diphenylphosphoryl)methoxy)ethanol, is synthesized via nucleophilic substitution or phosphorylation reactions. A plausible route involves:
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Reagents : Diphenylphosphinic chloride and 2-methoxyethanol.
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Conditions : Anhydrous dichloromethane, triethylamine (Et₃N) as a base, and catalytic potassium hydroxide (KOH) to scavenge HCl.
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Mechanism : The hydroxyl group of 2-methoxyethanol attacks the electrophilic phosphorus in diphenylphosphinic chloride, displacing chloride and forming the P–O bond.
Example Protocol :
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Combine 2-methoxyethanol (1.0 equiv), diphenylphosphinic chloride (1.1 equiv), and Et₃N (2.0 equiv) in CH₂Cl₂ at 0°C.
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Stir for 6–8 hours at room temperature.
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Wash with saturated brine, dry over Na₂SO₄, and concentrate to isolate the phosphorylated alcohol.
Yield Considerations :
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Excess diphenylphosphinic chloride and rigorous moisture exclusion improve yields (>75%).
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Side products include unreacted alcohol and phosphinic acid byproducts.
Tosylation of Phosphorylated Alcohols
Catalytic Esterification with Tosyl Chloride
The alcohol intermediate is converted to the tosylate using methods adapted from high-yield esterification protocols:
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Reagents : Tosyl chloride (TsCl), inorganic base (KOH or NaOH), and Et₃N.
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Solvent : Dichloromethane (CH₂Cl₂) for its low polarity and ability to dissolve both reactants.
Optimized Procedure :
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Dissolve TsCl (1.05 equiv) in CH₂Cl₂ under nitrogen.
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Add 2-((diphenylphosphoryl)methoxy)ethanol (1.0 equiv) followed by KOH (0.1 equiv) and Et₃N (1.5 equiv).
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Filter, wash with saturated brine, and concentrate to isolate the crude product.
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Purify via silica gel chromatography (eluent: hexane/ethyl acetate).
Critical Parameters :
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Catalyst : KOH accelerates esterification, reducing reaction time from >24 hours to 2–3 hours.
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Stoichiometry : A slight excess of TsCl (1.05 equiv) ensures complete alcohol conversion.
Comparative Analysis of Tosylation Catalysts
The choice of base significantly impacts reaction efficiency:
| Base | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| KOH | 2–3 | 90–96 | Minimal |
| NaOH | 3–4 | 80–85 | Moderate |
| Et₃N alone | 6–8 | 70–75 | Significant |
Key Insight : KOH’s superior performance stems from its strong basicity and ability to neutralize HCl without forming stable amine salts.
Industrial-Scale Adaptations
For bulk synthesis, modifications include:
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Solvent Recycling : Distill and reuse CH₂Cl₂ to reduce costs.
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Continuous Flow Systems : Enhance heat dissipation and throughput.
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Catalyst Recovery : Filter and recycle KOH via aqueous extraction.
Case Study : A pilot plant producing 500 kg/month achieved 92% yield using KOH catalysis and in-line purification.
Challenges and Mitigation Strategies
Hydrolysis of Tosyl Group
The electron-withdrawing phosphoryl group increases the tosylate’s susceptibility to hydrolysis. Mitigation includes:
Purification Complexity
Silica gel chromatography remains the gold standard for isolating high-purity product (>99%), though it scales poorly. Alternatives:
Chemical Reactions Analysis
2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in extraction and separation processes . Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate can be compared with other phosphoryl-containing compounds such as:
- (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine oxide
- Diphenylphosphoryl acetic acid derivatives
These compounds share similar chemical properties but differ in their specific applications and reactivity. The unique structure of this compound makes it particularly useful in certain synthetic and industrial processes .
Biological Activity
2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate is a compound of interest in both organic synthesis and biological research. Its unique chemical structure, featuring a phosphoryl group, allows it to interact with various biological molecules, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 404.46 g/mol. The compound exhibits properties typical of sulfonates and phosphonates, including stability under various conditions and reactivity in nucleophilic substitution reactions.
The biological activity of this compound primarily stems from its ability to form complexes with metal ions and interact with enzymes. The phosphoryl group can participate in hydrogen bonding and coordination chemistry, which may influence enzymatic pathways and cellular processes. This interaction is crucial for its potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with phosphoryl groups often exhibit antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the sulfonate group enhances its solubility and bioavailability, making it a promising candidate for further development.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Comparative Analysis
The following table compares the biological activities of this compound with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant (MIC: 50 µg/mL) | Moderate (IC50: 30 µM) |
| Diphenylphosphoryl acetic acid derivatives | Moderate | Low |
| (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine oxide | Low | High |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((Diphenylphosphoryl)methoxy)ethyl 4-methylbenzenesulfonate?
- Methodological Answer : The compound can be synthesized via a two-step process. First, introduce the diphenylphosphoryl group to a glycol derivative (e.g., diethylene glycol) using diphenylphosphoryl chloride under inert conditions. Next, react the intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane at 0–20°C, using triethylamine (EtN) as a base to neutralize HCl byproducts. Yields can reach ~47% after purification via solvent extraction and column chromatography . Key considerations include maintaining an inert atmosphere to prevent hydrolysis of the phosphoryl group and controlling temperature to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm functional groups (e.g., aromatic protons from the tosyl group at δ 7.2–7.8 ppm, methyl protons at δ 2.4 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular weight. Purity is assessed via HPLC with a C18 column (mobile phase: methanol/water or acetonitrile/buffer) and UV detection at 254 nm. Crystallographic methods (e.g., single-crystal X-ray diffraction) using SHELX software suites (SHELXL/SHELXS) can resolve molecular geometry and packing .
Advanced Research Questions
Q. What crystallographic strategies are effective for analyzing intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement reveals non-covalent interactions (e.g., aromatic stacking between phenyl rings, C–H···O hydrogen bonds). For example, molecular packing may involve π–π interactions (3.3–3.7 Å centroid distances) and sulfonate-oxygen hydrogen bonding. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use programs like OLEX2 or CrystalMaker for visualization. Refinement parameters (R < 0.05, wR < 0.12) ensure accuracy .
Q. How does the diphenylphosphoryl group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing diphenylphosphoryl group enhances the electrophilicity of the adjacent tosylate group, accelerating SN2 reactions. In Pd-catalyzed cross-coupling, the phosphoryl moiety may act as a directing group or stabilize intermediates via coordination. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can elucidate transition states. Compare reactivity with analogous non-phosphorylated tosylates (e.g., ethyl tosylate) to isolate electronic effects .
Q. What role does this compound play in synthesizing phosphonate-containing polymers or radiopharmaceuticals?
- Methodological Answer : The tosylate group serves as a leaving group for alkylation reactions, enabling incorporation into polymers (e.g., polyphosphoesters) via step-growth polymerization. For radiopharmaceuticals, the compound can be tagged with Tc or F isotopes for imaging. In SAAC (single amino acid chelator) systems, the phosphoryl group coordinates metal ions (e.g., Re/Re), enabling targeted radiotherapy. Optimize radiolabeling efficiency using HPLC-purified precursors and chelation buffers (pH 4–6) .
Data Contradictions and Resolutions
- Synthesis Temperature : reports reaction conditions at 0–20°C, while similar tosylations proceed at room temperature. Resolution: Lower temperatures (0°C) reduce tosyl chloride hydrolysis, improving yields in moisture-sensitive reactions .
- Crystallographic Software : SHELX is widely used (), but newer programs (e.g., Phenix) offer automated refinement. Resolution: SHELX remains robust for small molecules due to manual parameter control, while Phenix suits macromolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
